3-FLUOR-L-ALANIN-METHYLESTER, HYDROCHLORID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-L-alanine methyl ester, hydrochloride is a chemical compound with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . It is a derivative of L-alanine, where a fluorine atom is substituted at the third position of the alanine molecule, and the carboxyl group is esterified with methanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-L-alanine methyl ester, hydrochloride is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is used in the development of diagnostic agents and therapeutic drugs. Additionally, it finds applications in the industry for the synthesis of specialty chemicals and materials .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-L-alanine methyl ester, hydrochloride can be achieved through several methods. One common synthetic route involves the stereospecific radiofluorination of (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester at 110°C. This reaction yields diastereomerically pure cis-[18F]4-FPro, which can then be hydrolyzed to obtain the final product. Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is compatible with both natural and synthetic amino acids .
Analyse Chemischer Reaktionen
3-Fluoro-L-alanine methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, although specific conditions and reagents are required.
Wirkmechanismus
The mechanism of action of 3-Fluoro-L-alanine methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong electrostatic interactions with target molecules, altering their stability, affinity, and bioavailability. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-L-alanine methyl ester, hydrochloride can be compared with other similar compounds such as:
3-Chloro-L-alanine methyl ester, hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-L-alanine methyl ester, hydrochloride: Similar structure but with a bromine atom instead of fluorine.
3-Iodo-L-alanine methyl ester, hydrochloride: Similar structure but with an iodine atom instead of fluorine. The uniqueness of 3-Fluoro-L-alanine methyl ester, hydrochloride lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE involves the conversion of L-alanine to 3-fluoro-L-alanine, followed by esterification with methanol to form 3-fluoro-L-alanine methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-alanine", "Hydrogen fluoride", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of L-alanine to 3-fluoro-L-alanine using hydrogen fluoride", "Step 2: Esterification of 3-fluoro-L-alanine with methanol using sodium hydroxide as a catalyst", "Step 3: Addition of hydrochloric acid to 3-fluoro-L-alanine methyl ester to form 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE" ] } | |
CAS-Nummer |
136581-49-2 |
Molekularformel |
C4H9ClFNO2 |
Molekulargewicht |
157.569 |
IUPAC-Name |
methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI-Schlüssel |
ONWXGBSDBSSAKZ-DFWYDOINSA-N |
SMILES |
COC(=O)C(CF)N.Cl |
Synonyme |
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.